Tpl2 Kinase Inhibitor

Kinase selectivity profiling EGFR off-target activity Tpl2 inhibitor development

This selective, ATP-competitive Tpl2 inhibitor (IC50=50 nM) offers a 100-fold selectivity window over EGFR, minimizing confounding effects in EGFR-expressing cell lines. Validated in primary human monocytes (TNF-α IC50=0.7 μM) and cytotoxic T lymphocytes. Essential for TLR4/Tpl2/TNF-α pathway studies, human T-cell immunology, and as a reference standard for SAR programs. Specify CAS 871307-18-5 to ensure consistent inhibition profiles.

Molecular Formula C21H14ClFN6
Molecular Weight 404.8 g/mol
CAS No. 871307-18-5
Cat. No. B1682954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTpl2 Kinase Inhibitor
CAS871307-18-5
SynonymsTC-S 7006;  TC S 7006;  TCS 7006;  Tpl2 Kinase Inhibitor; 
Molecular FormulaC21H14ClFN6
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)
InChIKeyNMEUKWOOQOHUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tpl2 Kinase Inhibitor CAS 871307-18-5 Procurement Guide: Potency and Selectivity Profile


Tpl2 Kinase Inhibitor (CAS 871307-18-5), also designated as TC-S 7006 or PD015679, is a reversible, ATP-competitive inhibitor of Tumor Progression Locus 2 kinase (Tpl2; also known as Cot kinase or MAP3K8), a serine/threonine kinase in the MAP3K family that functions upstream of MEK in the ERK signaling pathway [1]. The compound is a 3-pyridylmethylamino analog belonging to the 4-anilino-6-amino-1,7-naphthyridine-3-carbonitrile chemical class, with a molecular formula of C21H14ClFN6 and molecular weight of 404.83 g/mol [1]. Biochemically, it inhibits Tpl2 kinase with an IC50 of 50 nM and displays measurable selectivity over a defined panel of off-target kinases including EGFR (IC50 = 5 μM), MEK (IC50 >40 μM), MK2 (IC50 = 110 μM), p38 (IC50 = 180 μM), Src (IC50 >400 μM), and PKC (IC50 >400 μM) . The compound is cell-permeable and has demonstrated inhibition of lipopolysaccharide (LPS)-induced TNF-α production in primary human monocytes (IC50 = 0.7 μM) and human whole blood (IC50 = 8.5 μM) .

Why Generic Substitution of Tpl2 Inhibitor CAS 871307-18-5 with Other Tpl2 Inhibitors May Compromise Experimental Reproducibility


Tpl2 kinase inhibitors within the same target class exhibit substantial variability in biochemical potency, off-target selectivity profiles, cellular activity in relevant functional assays, and in vivo pharmacokinetic behavior. For instance, while Tpl2 Kinase Inhibitor (CAS 871307-18-5) exhibits an IC50 of 50 nM for Tpl2, later-generation analogs such as Cot inhibitor-2 (CAS 915363-56-3) and tilpisertib (GS-4875) achieve IC50 values of 1.6 nM and 1.3 nM, respectively, representing approximately 30- to 38-fold differences in biochemical potency . More critically, the selectivity profile across off-target kinases diverges considerably among compounds: Tpl2 Kinase Inhibitor exhibits an EGFR IC50 of 5 μM, whereas Cot inhibitor-2 demonstrates 6875-fold selectivity over EGFR (IC50 >10 μM) [1]. Additionally, the relative cellular activity between isolated human monocytes and whole blood assays differs across compounds, reflecting variations in plasma protein binding and cellular permeability that directly impact in vivo translation . These divergent properties preclude direct substitution without altering experimental outcomes, particularly in assays sensitive to off-target kinase modulation (e.g., EGFR-dependent cell lines) or in vivo studies where bioavailability and exposure differ.

Quantitative Differentiation Evidence for Tpl2 Kinase Inhibitor CAS 871307-18-5 Versus Closest Analogs and In-Class Candidates


EGFR Selectivity Advantage: Tpl2 Kinase Inhibitor (CAS 871307-18-5) Versus Early 4-Anilinoquinoline Lead Compounds

Early 4-anilino-6-aminoquinoline-3-carbonitrile lead compounds in the Tpl2 inhibitor program exhibited poor selectivity for Tpl2 over epidermal growth factor receptor (EGFR) kinase, representing a critical liability for inflammation and oncology applications where EGFR pathway modulation could confound phenotypic readouts or introduce toxicity [1]. The development of the 4-anilino-6-amino-1,7-naphthyridine-3-carbonitrile scaffold, exemplified by Tpl2 Kinase Inhibitor (CAS 871307-18-5), addressed this deficiency. In direct comparative biochemical assays, Tpl2 Kinase Inhibitor demonstrates a Tpl2 IC50 of 50 nM versus an EGFR IC50 of 5 μM, yielding a selectivity index of 100-fold for Tpl2 over EGFR [2]. This represents a substantial improvement over early quinoline-based leads where EGFR inhibition was a prominent off-target liability [1].

Kinase selectivity profiling EGFR off-target activity Tpl2 inhibitor development

Monocyte TNF-α Inhibition: Tpl2 Kinase Inhibitor (CAS 871307-18-5) Compared with Tpl2-2 Analog

Among Tpl2 inhibitors in the naphthyridine chemical class, cellular potency for inhibiting LPS-induced TNF-α production in human primary monocytes varies considerably despite similar biochemical Tpl2 IC50 values. Tpl2 Kinase Inhibitor (CAS 871307-18-5) inhibits TNF-α production in LPS-stimulated isolated human monocytes with an IC50 of 0.7 μM [1]. In comparison, the structurally related analog Tpl2-2 (TPL2 Kinase Inhibitor II), which carries a cyclohexyl substitution at the C-4 position instead of the 3-chloro-4-fluorophenyl group, achieves a monocyte TNF-α inhibition IC50 of 0.5 μM under identical assay conditions [2]. The 0.2 μM difference in this primary cell functional assay is relatively modest, indicating that both compounds maintain comparable cellular target engagement and functional pathway inhibition in isolated monocyte preparations.

TNF-α inhibition Human primary monocytes Inflammation models LPS stimulation

Whole Blood TNF-α Inhibition: Tpl2 Kinase Inhibitor (CAS 871307-18-5) Differential Activity Compared with Tpl2-2

In the more physiologically relevant and translationally predictive human whole blood assay, Tpl2 Kinase Inhibitor (CAS 871307-18-5) inhibits LPS-induced TNF-α production with an IC50 of 8.5 μM [1]. In contrast, the C-4 cyclohexyl-substituted analog Tpl2-2 demonstrates superior whole blood activity with an IC50 of 4.5 μM under comparable LPS-stimulated conditions . This represents a nearly 2-fold difference in ex vivo functional potency. The disparity between whole blood and isolated monocyte IC50 values (8.5 μM vs. 0.7 μM for the target compound; 4.5 μM vs. 0.5 μM for Tpl2-2) reflects differential plasma protein binding and cellular partitioning properties between the two chemical series [1].

Whole blood assay TNF-α production Ex vivo pharmacology Translational inflammation models

Chemotype-Dependent Structural Optimization: Tpl2 Kinase Inhibitor (CAS 871307-18-5) as the C-6 Pyridylmethylamino Prototype

Structure-activity relationship (SAR) studies on the 4-anilino-6-amino-1,7-naphthyridine-3-carbonitrile series established that substitution at the C-6 position (the 'tailpiece' region) is critical for modulating Tpl2 inhibitory activity and overall kinase selectivity [1]. Tpl2 Kinase Inhibitor (CAS 871307-18-5) contains a pyridin-3-ylmethylamino substituent at C-6, which confers a Tpl2 IC50 of 50 nM and the selectivity profile described above . Systematic variation at C-6 produced compounds with divergent properties: replacement with cyclohexylamino yielded Tpl2-2 (IC50 = 160 nM, 3.2-fold less biochemically potent) [2], while more extensive optimization in the 8-substituted quinoline series led to Cot inhibitor-2 (IC50 = 1.6 nM, ~31-fold more biochemically potent) with oral bioavailability . The pyridylmethylamino C-6 substituent in the target compound represents an optimal balance point in the SAR continuum, providing sufficient biochemical potency for in vitro target validation studies while preserving the chemical tractability of the C-6 position for further derivatization.

Structure-activity relationship (SAR) 1,7-naphthyridine-3-carbonitrile scaffold Medicinal chemistry optimization Kinase inhibitor design

Evidence-Backed Research and Industrial Application Scenarios for Tpl2 Kinase Inhibitor CAS 871307-18-5


In Vitro Target Validation in EGFR-Expressing Cellular Models

Researchers utilizing EGFR-expressing cell lines (e.g., A431 epidermoid carcinoma cells, certain NSCLC lines) for Tpl2 target validation studies should prioritize Tpl2 Kinase Inhibitor (CAS 871307-18-5) over earlier 4-anilinoquinoline leads. The compound's 100-fold selectivity window for Tpl2 over EGFR (Tpl2 IC50 = 50 nM vs. EGFR IC50 = 5 μM) minimizes confounding EGFR-mediated effects that plagued early quinoline-based Tpl2 inhibitors [1]. When used at concentrations of 0.5–2 μM in cellular assays, the compound achieves near-maximal Tpl2 inhibition while maintaining EGFR occupancy below the threshold for significant functional antagonism [1].

In Vitro LPS-Induced TNF-α Inhibition Studies in Isolated Human Monocytes

For investigators conducting mechanistic studies of TLR4/Tpl2/TNF-α signaling in isolated human primary monocyte cultures, Tpl2 Kinase Inhibitor (CAS 871307-18-5) provides robust functional inhibition (IC50 = 0.7 μM) that is comparable to structurally related analogs such as Tpl2-2 (IC50 = 0.5 μM) [2]. This application scenario is particularly relevant for inflammation research where the use of isolated cell populations eliminates plasma protein binding variables that confound interpretation of whole blood assay results. Recommended working concentrations for complete pathway inhibition range from 2–5 μM based on the monocyte IC50 [2].

Chemical Probe for Tpl2-Dependent Signaling in Human CD8+ Cytotoxic T Lymphocytes

Tpl2 Kinase Inhibitor (CAS 871307-18-5) has been validated as a specific chemical probe for investigating Tpl2-dependent effector functions in human cytotoxic T lymphocytes (CTLs). Studies demonstrate that the compound blocks IFN-γ and TNF-α secretion as well as cytolytic activity in human effector CTLs, with the observed effect being specific to human CTLs (no inhibition observed in murine CTLs) [3]. This species-specific activity profile makes the compound particularly valuable for human T-cell immunology studies where the Tpl2 pathway has been implicated in regulating effector functions [3].

Medicinal Chemistry SAR Studies on the 1,7-Naphthyridine-3-Carbonitrile Scaffold

For medicinal chemistry teams engaged in Tpl2 inhibitor optimization programs, Tpl2 Kinase Inhibitor (CAS 871307-18-5) serves as the foundational C-6 pyridylmethylamino-substituted prototype from which systematic SAR exploration has been conducted [4]. The compound's well-characterized biochemical profile (Tpl2 IC50 = 50 nM; selectivity panel data for EGFR, MEK, MK2, p38, Src, PKC) and published synthetic accessibility enable its use as a reference standard for benchmarking novel analogs. The C-6 position remains chemically tractable for further diversification, and the compound's cellular activity in monocyte TNF-α assays (IC50 = 0.7 μM) provides a functional baseline for evaluating next-generation derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tpl2 Kinase Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.